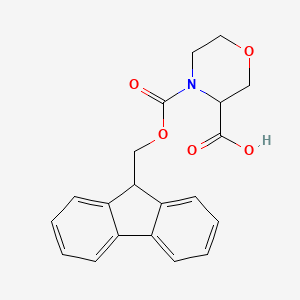

4-Fmoc-3-morpholinecarboxylic acid

Descripción general

Descripción

4-Fmoc-3-morpholinecarboxylic acid is a chemical compound with the molecular formula C20H19NO5 and a molecular weight of 353.37 g/mol . It is primarily used in the field of proteomics research and is known for its role as a protecting group in peptide synthesis . The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used to protect amine groups during chemical synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: This can be achieved through the reaction of morpholinecarboxylic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is carried out in an organic solvent like dioxane to facilitate the formation of the Fmoc-protected product .

Industrial Production Methods: Industrial production of 4-Fmoc-3-morpholinecarboxylic acid follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Fmoc Deprotection Reactions

The Fmoc group is cleaved via base-induced β-elimination , releasing dibenzofulvene and CO₂. Secondary amines like piperidine (20–50% in DMF) are commonly used for this purpose:

Side Reactions During Deprotection :

- Aspartimide formation : Occurs under prolonged basic conditions, especially with Asp residues.

- 3-(1-Piperidinyl)alanine formation : Observed during slow coupling steps due to residual piperidine.

- Epimerization : Minimized using bulky tert-butyl groups or low-temperature conditions.

Carboxylic Acid Functionalization

The 3-carboxylic acid group participates in diverse coupling reactions for peptide bond formation or bioconjugation:

Activation Methods

| Activation Reagent | Solvent | Efficiency | Applications |

|---|---|---|---|

| HATU (Hexafluorophosphate reagent) | DMF | >95% yield | Rapid amide bond formation in SPPS. |

| TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) | DCM | 85–90% yield | In situ generation of acid fluorides for sensitive substrates. |

| DIC/HOBt (Diisopropylcarbodiimide/1-hydroxybenzotriazole) | DMF | 80–90% yield | Standard coupling for Fmoc-amino acids. |

Key Reaction :

Notable Findings :

- Acid fluorides (generated via TFFH) are stable even with acid-labile side-chain protections, except for Arg and His derivatives .

- Guanylation : Observed during incomplete couplings, leading to truncated peptides .

Morpholine Ring Reactivity

The morpholine scaffold exhibits limited ring-opening reactions under standard conditions but participates in selective functionalization:

Stability Notes :

- The morpholine ring remains intact during Fmoc cleavage (piperidine/DMF) and TFA-mediated side-chain deprotection .

Side Reactions and Mitigation Strategies

| Side Reaction | Cause | Mitigation |

|---|---|---|

| Diketopiperazine formation | Intramolecular cyclization | Use bulky resins or pseudoproline dipeptides. |

| Transfer of Pmc to Trp (Arg side chains) | TFA cleavage conditions | Add scavengers (e.g., thioanisole). |

| Incomplete Fmoc cleavage | Aggregated peptide chains | Incorporate DMSO or elevated temperature. |

Comparative Stability Data

Aplicaciones Científicas De Investigación

Peptide Synthesis

4-Fmoc-3-morpholinecarboxylic acid is primarily used as a protecting group in peptide synthesis. It allows for selective reactions without interference from other functional groups, facilitating the construction of complex peptide structures.

Case Study:

In solid-phase peptide synthesis (SPPS), the use of this compound has been shown to improve yields and purity of synthesized peptides compared to traditional methods that utilize less effective protecting groups .

Drug Development

This compound is instrumental in designing pharmaceutical compounds, particularly those targeting specific diseases. It has been explored for its potential in developing inhibitors for the hepatitis C virus, highlighting its relevance in antiviral drug research.

Case Study:

Research indicates that derivatives of this compound exhibit significant inhibitory activity against the NS3/NS4a serine protease of hepatitis C, suggesting its utility in creating new antiviral therapies .

Bioconjugation

This compound is employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems.

Data Table: Bioconjugation Applications

| Application Type | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity and reduces side effects by directing drugs to specific cells. |

| Biomolecule Attachment | Facilitates the stable attachment of proteins or nucleic acids to various surfaces. |

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis, enabling chemists to explore new reaction pathways and develop innovative synthetic methodologies.

Case Study:

In various synthetic routes, this compound has been utilized to create complex organic molecules with high efficiency, showcasing its versatility as a building block .

Material Science

In materials science, this compound can be incorporated into polymer matrices to enhance material properties such as biocompatibility and mechanical strength.

Data Table: Material Properties Enhanced by this compound

| Material Property | Improvement |

|---|---|

| Biocompatibility | Increased compatibility with biological tissues for medical applications. |

| Mechanical Strength | Improved durability in polymer-based materials. |

| Drug Release Profiles | Facilitates controlled release of therapeutic agents from polymer matrices. |

Mecanismo De Acción

The mechanism of action of 4-Fmoc-3-morpholinecarboxylic acid involves the protection of amine groups through the formation of a stable Fmoc-protected intermediate. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate linkage . This protects the amine group from unwanted reactions during synthesis. The Fmoc group can be removed by treatment with a base such as piperidine, which cleaves the carbamate linkage and regenerates the free amine .

Comparación Con Compuestos Similares

Fmoc-protected amino acids: These compounds also contain the Fmoc group and are used for similar purposes in peptide synthesis.

Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group for amine protection and are an alternative to Fmoc-protected compounds.

Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) group for amine protection and are another alternative to Fmoc-protected compounds.

Uniqueness: 4-Fmoc-3-morpholinecarboxylic acid is unique due to its specific structure, which includes a morpholine ring and an Fmoc group. This combination provides distinct chemical properties and reactivity, making it particularly useful in the synthesis of complex peptides and proteins .

Actividad Biológica

4-Fmoc-3-morpholinecarboxylic acid (CAS No. 942153-03-9) is a compound widely used in organic synthesis, particularly in the context of peptide chemistry. Its structure features a morpholine ring, which contributes to its unique biological activity and utility in various applications, including drug discovery and development. This article reviews the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 353.37 g/mol

- Structure : The compound consists of a morpholine ring attached to a carboxylic acid group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

- Reductive Amination : Formation of the morpholine structure from dimethoxyacetaldehyde and serine methyl ester.

- Acetalization : Intramolecular acetalization to stabilize the intermediate.

- Hydrogenation : Reduction of double bonds to achieve the desired structure.

- Acidic Hydrolysis : Final hydrolysis to yield the carboxylic acid form.

This synthetic route has been demonstrated to yield enantiopure products, which are crucial for biological applications .

Biological Activity

This compound exhibits significant biological activity that can be categorized into several key areas:

1. Peptide Synthesis

The compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides without compromising their integrity. Research shows that using morpholine derivatives can minimize side reactions such as diketopiperazine formation during peptide synthesis .

2. Receptor Interactions

Studies have indicated that morpholine derivatives can influence receptor function due to their structural properties. For instance, they have been shown to interact with nicotinic acetylcholine receptors (nAChRs), affecting binding affinities and receptor activation profiles . The presence of the morpholine ring contributes to conformational flexibility, which is critical for receptor-ligand interactions.

Case Studies

Several studies highlight the utility of this compound in biological systems:

- Study on Peptide Formation : A study demonstrated the successful incorporation of this compound into a model tripeptide, showcasing its compatibility with SPPS and its ability to maintain peptide stability during synthesis .

- Receptor Function Analysis : Research involving nAChRs revealed that substituting natural amino acids with Fmoc-protected morpholines could alter receptor dynamics, suggesting that these compounds can be tailored for specific pharmacological effects .

Propiedades

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVIYWXADATNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403529 | |

| Record name | 4-FMOC-3-MORPHOLINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204320-51-4 | |

| Record name | 4-(9H-Fluoren-9-ylmethyl) 3,4-morpholinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204320-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-FMOC-3-MORPHOLINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.